molecular formula C6H6INO B1374696 3-Amino-2-iodophenol CAS No. 99968-82-8

3-Amino-2-iodophenol

Cat. No.: B1374696
CAS No.: 99968-82-8
M. Wt: 235.02 g/mol
InChI Key: BIWJBNNRJCDTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-iodophenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where the hydroxyl group is substituted at the second position and an amino group is substituted at the third position, with an iodine atom attached to the second position

Biochemical Analysis

Biochemical Properties

3-Amino-2-iodophenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. The amino group in this compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the iodine atom can participate in halogen bonding, further stabilizing enzyme-substrate complexes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves hydrogen bonding and halogen bonding, which stabilize the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can be toxic, leading to oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism is also influenced by cofactors such as NADPH .

Transport and Distribution

Within cells, this compound is transported and distributed by various mechanisms. It can be taken up by cells through passive diffusion or active transport. Once inside the cell, it can bind to transport proteins, which facilitate its distribution to different cellular compartments. The compound’s localization can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins. Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-iodophenol typically involves the iodination of 3-Aminophenol. One common method is the electrophilic aromatic substitution reaction, where 3-Aminophenol is treated with iodine in the presence of an oxidizing agent such as potassium iodide (KI) and aerial oxygen. This reaction is carried out under mild conditions and yields the desired iodinated product efficiently .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-iodophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming 3-Aminophenol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: 3-Aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-iodophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Aminophenol: Lacks the iodine substituent and has different reactivity and applications.

    2-Iodophenol: Lacks the amino group and has different chemical properties.

    4-Amino-2-iodophenol: The amino group is at a different position, leading to different reactivity.

Uniqueness: 3-Amino-2-iodophenol is unique due to the presence of both an amino group and an iodine atom on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-amino-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWJBNNRJCDTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315417
Record name 3-Amino-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99968-82-8
Record name 3-Amino-2-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99968-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.